molecular formula C6H6N2O2 B147021 4-Methoxypyrimidine-5-carbaldehyde CAS No. 133731-61-0

4-Methoxypyrimidine-5-carbaldehyde

Cat. No.: B147021
CAS No.: 133731-61-0
M. Wt: 138.12 g/mol
InChI Key: QFPUGGPMHMCQCR-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H6N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), amines, thiols.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

4-Methoxypyrimidine-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in cancer and infectious disease treatments.

    Industry: Utilized in the production of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 4-Methoxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. For example, pyrimidine derivatives have been shown to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group at position 4 and aldehyde group at position 5 make it a versatile intermediate for further functionalization and application in various fields .

Biological Activity

4-Methoxypyrimidine-5-carbaldehyde is a pyrimidine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and modulator of various biological pathways. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group at position 4 and an aldehyde group at position 5 of the pyrimidine ring. This unique substitution pattern contributes to its reactivity and biological properties.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes involved in critical biological processes. Notably, it has been shown to inhibit DNA topoisomerase II, an essential enzyme for DNA replication and cell division, thereby affecting cell proliferation and survival .

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit anticancer activity. For instance, studies have demonstrated that certain analogues can inhibit kinases such as VEGFR-2, which plays a significant role in angiogenesis and tumor growth . The compound's ability to induce cell cycle arrest at the G2/M phase has also been reported, suggesting a mechanism for its antiproliferative effects.

Enzyme Inhibition

This compound serves as a precursor for synthesizing various biologically active molecules. Its role in enzyme interactions is significant; it has been utilized in studies focusing on enzyme inhibition, particularly in the context of cancer therapeutics .

Study on VEGFR-2 Inhibition

A study focused on the synthesis of 4-aminopyrimidine-5-carboxaldehyde oxime derivatives found that specific substitutions led to enhanced inhibitory activity against VEGFR-2 kinase. These findings highlight the potential of pyrimidine derivatives in developing targeted cancer therapies .

Antiviral Activity

Another investigation revealed that related compounds exhibited antiviral properties against filoviruses like Ebola and Marburg. The structural modifications around the pyrimidine core were crucial for enhancing potency against these viruses, indicating a broader application of pyrimidine derivatives in antiviral drug development .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeNotable Findings
4-Amino-2-methoxypyrimidine-5-carbaldehydeAnticancerInhibits VEGFR-2; induces G2/M phase arrest
4,6-Dichloro-5-methoxypyrimidinePrecursorUsed in synthesizing this compound
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeEnzyme inhibitorSimilar reactivity; potential for further functionalization

Properties

IUPAC Name

4-methoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6-5(3-9)2-7-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPUGGPMHMCQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133731-61-0
Record name 4-methoxypyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an cooled solution (−78° C. internal temp) of 0.3 g of methyl 4-methoxypyrimidine-5-carboxylate in 20 mL of dichloromethane was added 2 mL of 1 M diisobutyl aluminum hydride in toluene. After stirring 10 min the reaction was quenched with 5 mL of water, allowed to warm to room temperature and dried with 5 g of MgSO4. Concentration of the filtrate under reduced pressure gave the product as a resin and was used without further purification: MS (m+1)=171.1 (hydrate).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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